molecular formula C41H45N3O8S B8022538 Tubacin

Tubacin

Cat. No.: B8022538
M. Wt: 739.9 g/mol
InChI Key: FXNUQEWFGFQQBB-BCQYVYEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Tubacin as a Selective Histone Deacetylase 6 Inhibitor

Historical Context and Discovery of this compound

Early Chemical Genetic Screens for Histone Deacetylase Modulators

The discovery of this compound emerged from efforts to identify small molecules capable of selectively modulating histone deacetylase activity. Early chemical genetic screens focused on libraries of hydroxamic acid derivatives, which were known to interact with zinc-dependent enzymatic sites common to histone deacetylases. These screens prioritized compounds that induced hyperacetylation of non-histone substrates, such as α-tubulin, while leaving histone acetylation unaffected. This compound was distinguished by its ability to selectively inhibit histone deacetylase 6 at nanomolar concentrations, with an inhibitory concentration (IC₅₀) of 0.004 µM, while showing minimal activity against other histone deacetylases.

The development of this compound was facilitated by multidimensional small-molecule libraries designed to explore structural variations in metal-chelating groups. These libraries included diverse scaffolds, such as 1,3-dioxanes and hydroxamic acid derivatives, which were screened using cell-based assays measuring tubulin acetylation as a surrogate for histone deacetylase 6 inhibition. This compound’s identification marked a breakthrough in achieving isoform selectivity, as earlier inhibitors like suberoylanilide hydroxamic acid (SAHA) and trichostatin A (TSA) targeted multiple histone deacetylases with limited discrimination.

Identification of this compound in Multidimensional Small-Molecule Libraries

This compound was isolated from a library of over 7,000 compounds curated for structural diversity and potential histone deacetylase inhibitory activity. Its structure, characterized by a hydroxamic acid group linked to a diphenyloxazole-thioether moiety, was optimized for binding to the catalytic pocket of histone deacetylase 6. The compound’s selectivity arises from interactions with unique residues in the histone deacetylase 6 active site, which differ from those in class I histone deacetylases like histone deacetylase 1 and histone deacetylase 2.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₄₈H₅₆N₄O₆S
Molecular Weight 721.9 g/mol
Solubility Soluble in DMSO (10 mg/mL)
IC₅₀ for Histone Deacetylase 6 0.004 µM
Selectivity Ratio >1,000-fold over other histone deacetylases

The synthetic pathway for this compound involves coupling a diphenyloxazole-thioether intermediate with a hydroxamic acid-containing backbone, yielding a compound that reversibly inhibits histone deacetylase 6 by chelating the zinc ion in its catalytic domain. This design principle has informed the development of subsequent histone deacetylase 6 inhibitors, such as HPB, which share this compound’s selectivity but exhibit improved pharmacokinetic properties.

Structural and Functional Uniqueness of Histone Deacetylase 6

Dual Catalytic Domains of Histone Deacetylase 6

Histone deacetylase 6 is distinguished by its possession of two functional catalytic domains, a feature absent in other histone deacetylases. These domains, designated CD1 and CD2, exhibit differential substrate specificities and regulatory roles. CD1 primarily deacetylates α-tubulin, while CD2 targets misfolded proteins tagged with ubiquitin. The dual-domain architecture enables histone deacetylase 6 to coordinate cytoskeletal dynamics and protein quality control simultaneously, positioning it as a central regulator of cellular homeostasis.

Structural studies reveal that the catalytic domains of histone deacetylase 6 adopt a conserved α/β fold characteristic of zinc-dependent hydrolases, but with distinct loop regions that confer substrate specificity. For example, CD2 contains a hydrophobic pocket that accommodates ubiquitin chains, facilitating the enzyme’s role in aggresome formation and autophagy. This compound inhibits both catalytic domains but shows greater potency against CD2, as evidenced by its ability to block the interaction between histone deacetylase 6 and dynein motors, thereby disrupting the transport of ubiquitinated proteins.

Cytoplasmic Localization and Microtubule Association

Unlike most histone deacetylases, which reside in the nucleus, histone deacetylase 6 is predominantly localized to the cytoplasm, where it associates with microtubules and the dynein motor complex. This localization is mediated by a C-terminal SE14 domain, which binds to tubulin polymers and anchors the enzyme to the cytoskeleton. Histone deacetylase 6’s microtubule association enables it to regulate cell motility, intracellular transport, and the structural integrity of the mitotic spindle during division.

This compound’s inhibition of histone deacetylase 6 leads to hyperacetylation of α-tubulin, stabilizing microtubules and impairing the dynamics required for cancer cell invasion and metastasis. This effect is particularly pronounced in transformed cells, where histone deacetylase 6 activity is often upregulated to support rapid proliferation and stress adaptation. The cytoplasmic focus of histone deacetylase 6 also insulates it from the epigenetic effects of pan-histone deacetylase inhibitors, making this compound a valuable complement to existing therapies that target nuclear histone acetylation.

Properties

IUPAC Name

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43N3O7S.H2O/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48;/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47);1H2/t34-,35+,40+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNUQEWFGFQQBB-BCQYVYEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Acute Lymphoblastic Leukemia (ALL)

  • Study Findings : Tubacin has been shown to suppress proliferation and induce apoptosis in ALL cells. It enhances the effects of chemotherapy both in vitro and in vivo, suggesting its potential as a combinatorial therapeutic agent for this aggressive cancer type .
  • Mechanism : The increased acetylation of α-tubulin leads to the accumulation of ubiquitinated proteins, promoting cell death in malignant cells.

Overcoming Drug Resistance in Leukemia

  • Research Insight : this compound has demonstrated efficacy in overcoming drug resistance in leukemia models, particularly by targeting HDAC6 and enhancing the apoptotic response .
  • Clinical Relevance : The potential to combine this compound with existing chemotherapeutic agents could improve outcomes for patients with resistant forms of leukemia.

Other Cancers

  • Breast Cancer : Emerging evidence supports this compound's role in targeting HDAC6 and its substrates implicated in breast cancer progression .
  • Neurodegenerative Disorders : this compound's ability to modulate protein conformation through Hsp90 targeting hints at its utility in treating neurodegenerative diseases like Huntington's disease .

Endothelial Function Improvement

  • Study Results : this compound has been shown to increase endothelial nitric oxide synthase (eNOS) expression and nitric oxide (NO) production, which are critical for vascular health .
  • Mechanism : Rather than inhibiting HDAC6 directly, this compound stabilizes eNOS mRNA transcripts, thereby enhancing eNOS expression under inflammatory conditions like TNFα exposure.

Diabetic Models

  • Findings : In diabetic mouse models, this compound improved endothelial function and reduced cerebral infarction size following ischemic events .
  • Implications : These results suggest that this compound could be a potential therapeutic agent for managing vascular complications associated with diabetes.

Summary Table of Applications

Application AreaSpecific Use CasesMechanism of Action
Cancer TreatmentALL, Breast CancerInduces apoptosis via α-tubulin acetylation
Overcoming Drug ResistanceLeukemiaEnhances chemotherapy efficacy
Cardiovascular HealthEndothelial dysfunctionStabilizes eNOS mRNA, increases NO production
Neurodegenerative DisordersHuntington's DiseaseModulates protein conformation via Hsp90

Case Study 1: this compound in Acute Lymphoblastic Leukemia

A study demonstrated that this compound significantly reduced cell viability in ALL cell lines while enhancing the cytotoxic effects of standard chemotherapy agents. The combined treatment resulted in a marked increase in apoptotic markers compared to controls.

Case Study 2: this compound's Role in Endothelial Dysfunction

In a diabetic mouse model, administration of this compound led to improved vascular responses and reduced inflammatory markers. This was attributed to the stabilization of eNOS mRNA, which is typically degraded under inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar HDAC6 Inhibitors

Table 1: Biochemical and Functional Comparison of HDAC6 Inhibitors

Compound HDAC6 IC50 (nM) Selectivity (HDAC6/HDAC1) Key Off-Targets Unique Functional Outcomes
Tubacin 4–36 ~350× MBLAC2 eNOS upregulation ; HDAC6-independent apoptosis
Tubastatin A 15–30 64× HDAC10 Inhibits eNOS; potential cardiovascular risks
Rocilinostat (ACY-1215) 5–10 >100× HDAC10 No eNOS modulation; clinical use in MM
Trichostatin A (TSA) 0.4 Pan-HDAC inhibitor HDAC1–11 Broad cytotoxicity; limited therapeutic window
Bufexamac >50,000 Non-selective HDAC6-independent Upregulates acetylation via unclear mechanisms

Key Comparative Findings

Selectivity and Off-Target Effects
  • This compound vs. Tubastatin A : Tubastatin A, while potent (HDAC6 IC50 = 15–30 nM), exhibits lower selectivity (64× over HDAC1 vs. This compound’s 350×) and inhibits HDAC10, a common off-target for most HDAC6 inhibitors . This compound uniquely spares HDAC10, reducing risks of spermidine metabolism disruption .
  • This compound vs. Rocilinostat: Both are HDAC6-selective, but rocilinostat lacks this compound’s eNOS-enhancing effects, critical for vascular protection .
Functional Divergence in Disease Models
  • Cancer Therapy: this compound synergizes with erastin to induce ferroptosis in TNBC via HDAC6-independent transcriptional activation of apoptotic genes (e.g., Bim, PUMA) . In contrast, Tubastatin A and rocilinostat primarily act through HDAC6-dependent aggresome disruption .
  • Cardiovascular Effects: this compound enhances eNOS/NO signaling, while Tubastatin A suppresses it, highlighting divergent vascular outcomes despite similar HDAC6 inhibition .
Pharmacological Synergy and Toxicity
  • This compound’s synergy with bortezomib in MM is unmatched by other inhibitors, achieving cytotoxicity at lower doses (IC50 = 5–20 μM) without harming normal cells .
  • Trichostatin A (TSA), a pan-HDAC inhibitor, shows broad toxicity (e.g., peripheral blood mononuclear cell death), limiting its therapeutic utility .

Research Implications and Limitations

  • IC50 Variability : Discrepancies in this compound’s HDAC6 IC50 (4 nM vs. 36 nM) reflect assay-dependent differences (e.g., substrate specificity, buffer conditions) .
  • Clinical Translation: Rocilinostat’s advancement to clinical trials underscores the need for optimizing this compound’s pharmacokinetics and toxicity profile for human use.

Preparation Methods

Carboxylic Acid Activation and Hydroxamate Formation

The core strategy involves converting a carboxylic acid precursor to a hydroxamic acid via a mixed anhydride intermediate. In a representative procedure:

  • Activation : The carboxylic acid (e.g., mycophenolic acid derivative) is treated with ethyl chloroformate and triethylamine (Et3_3N) in tetrahydrofuran (THF) at 0°C to form a reactive mixed anhydride.

  • Nucleophilic Attack : Hydroxylamine hydrochloride and Et3_3N are added to the reaction mixture, facilitating nucleophilic substitution to yield the hydroxamic acid.

  • Purification : Crude products are purified via preparative thin-layer chromatography (PTLC) or column chromatography, with yields typically ranging from 85% to 94%.

Key reagents and conditions are summarized below:

StepReagents/ConditionsSolventTemperatureYield (%)
1Ethyl chloroformate, Et3_3NTHF0°C
2NH2_2OH·HCl, Et3_3NTHF/H2_2O0°C → RT85–94

Structural Modifications and Analogs

This compound’s structure includes a tert-butylphenyl group linked to a hydroxamic acid via a cap group. Modifications to the cap group (e.g., lauroyl or methoxyethoxymethyl [MEM] substitutions) alter solubility and potency. For instance, 7-O-lauroyl derivatives showed enhanced cellular permeability in ALL cell lines.

Biochemical Validation of HDAC6 Selectivity

Enzymatic Inhibition Profiling

This compound’s selectivity for HDAC6 was rigorously validated against a panel of HDAC isoforms. Comparative studies with pan-HDAC inhibitors like SAHA revealed striking specificity:

HDAC IsoformThis compound IC50_{50} (nM)SAHA IC50_{50} (nM)
HDAC114.50.09
HDAC61.620.035

This compound’s 9-fold selectivity for HDAC6 over HDAC1 and minimal activity against class I HDACs (e.g., HDAC3 IC50_{50} = 130.9 nM) underpins its utility as a targeted probe.

Cellular Target Engagement

In acute lymphoblastic leukemia (ALL) cells (Jurkat, Loucy, Nalm-6), this compound treatment (1–3 h) induced dose-dependent α-tubulin hyperacetylation without altering histone H3 acetylation. Western blot analyses confirmed HDAC6 inhibition, with acetylated α-tubulin levels increasing by 3- to 5-fold compared to DMSO controls.

Scalability and Process Optimization

Large-Scale Synthesis Challenges

Early syntheses faced challenges in scaling due to:

  • Low Yields : Initial routes yielded <20% product under suboptimal conditions (e.g., THF/pyridine mixtures).

  • Purification Complexity : Hydrophobic analogs required PTLC with chloroform/ethyl acetate gradients.

Improved Protocols

Optimization efforts addressed these issues:

  • Solvent Systems : Switching to THF/water (5:1) improved hydroxamate formation yields to >90%.

  • Catalytic Additives : Potassium hydroxide in methanol minimized side reactions during anhydride formation.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirmed hydroxamate proton signals at δ 5.12–5.18 ppm and carbonyl resonances near 172 ppm.

  • Mass Spectrometry : FABMS analysis of derivatives (e.g., compound 12) showed molecular ions at m/z 409 (M^-).

Purity Assessment

Reverse-phase HPLC with UV detection (254 nm) confirmed >95% purity for batches used in cellular assays.

Applications in Disease Models

Anticancer Activity

In Nalm-6 ALL cells, this compound (5 μM) induced apoptosis via caspase-3 activation and DNA fragmentation within 24 h. Cell cycle analyses revealed G2_2/M arrest, consistent with disrupted microtubule dynamics.

Neurodegenerative Studies

This compound rescued Golgi fragmentation in HDAC6-overexpressing cells by restoring acetylated microtubule-dependent p58 localization . This supports its potential in Alzheimer’s and Huntington’s disease models.

Q & A

Q. Table 1. Key this compound Parameters for Experimental Design

ParameterValue/RangeApplicationReference
HDAC6 IC504 nMEnzymatic inhibition assays
α-Tubulin EC50 (A549)2.5 µMCytoskeletal remodeling studies
Cytotoxicity (MM cells)IC50 = 5–20 µMApoptosis/drug resistance models
In vivo dose (mice)5 mg/kg (i.p.)Neuroprotection/angiogenesis studies

Q. Table 2. Common Pitfalls and Solutions

IssueSolutionReference
Off-target HDAC inhibitionUse HDAC1/2-selective inhibitors as controls
Batch-to-batch variabilityVerify purity (>95%) via HPLC/COA
Solvent toxicity (DMSO)Limit final DMSO to ≤0.1% in cell assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.